molecular formula C31H38N4 B2891469 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-40-1

2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2891469
CAS No.: 305334-40-1
M. Wt: 466.673
InChI Key: HXLCOPGABDNRFV-UHFFFAOYSA-N
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Description

“2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to the natural nucleotides, allowing them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, has been a subject of interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The most common routes to benzimidazoles are condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes and intramolecular oxidative condensation of anilides or amidines .

Scientific Research Applications

Synthesis Techniques

  • Benzimidazole derivatives, including pyrido[1,2-a]benzimidazole-4-carbonitriles, have been synthesized through various methods, including the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. These methods have led to the creation of tricyclic compounds with potential antimicrobial activities against specific strains such as S. aureus (Rida et al., 1988).

Fluorescent Properties and Applications

  • Some benzimidazole derivatives have been explored for their fluorescent properties, suggesting their potential application as fluorescent whitening agents for textiles. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives exhibit fluorescence, making them candidates for use in enhancing the brightness of polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

  • Research into substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles has indicated antimicrobial potential, with several compounds exhibiting in vitro activity. This highlights the potential pharmaceutical applications of benzimidazole derivatives in developing new antimicrobial agents (Badawey & Gohar, 1992).

Chemical Reactivity and Compound Synthesis

  • The chemical reactivity of benzimidazole derivatives toward various reagents has been a subject of study, leading to the synthesis of novel pyrido[1,2-a]benzimidazoles. These studies contribute to the understanding of the chemical behavior of benzimidazole compounds and their potential applications in creating new materials or drugs (Ibrahim, 2013).

Green Chemistry Applications

  • The synthesis of pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives using environmentally friendly methods, such as reactions in water under microwave irradiation, illustrates the application of green chemistry principles in the synthesis of benzimidazole derivatives. This approach not only reduces environmental impact but also improves yield and reduces costs (Liu et al., 2008).

Future Directions

Benzimidazole derivatives, including “2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile”, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new drugs based on these compounds .

Properties

IUPAC Name

2-benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4/c1-3-4-5-6-7-8-9-10-16-21-33-30-26(22-25-17-12-11-13-18-25)24(2)27(23-32)31-34-28-19-14-15-20-29(28)35(30)31/h11-15,17-20,33H,3-10,16,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLCOPGABDNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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